molecular formula C15H23BrN2O3S B7538993 N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide

N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide

Cat. No. B7538993
M. Wt: 391.3 g/mol
InChI Key: ANWZRDIAJRDFRS-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide, also known as BSI-201, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BSI-201 belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors and has been studied extensively for its anticancer properties.

Mechanism of Action

N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide works by inhibiting the activity of PARP enzymes, which play a critical role in repairing DNA damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide is its specificity for PARP enzymes, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for the study of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide. One area of research could be to investigate its potential use in combination with other cancer therapies, such as immunotherapy. Another area of research could be to develop more effective formulations of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide that improve its solubility and bioavailability. Additionally, N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide could be studied for its potential use in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1-azepan-1-yl-2-aminoethane in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide in its pure form.

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as stroke and neurodegenerative disorders.

properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3S/c1-21-14-7-6-13(16)12-15(14)22(19,20)17-8-11-18-9-4-2-3-5-10-18/h6-7,12,17H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWZRDIAJRDFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide

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